5-(Benzyloxy)pentanoic acid

Description

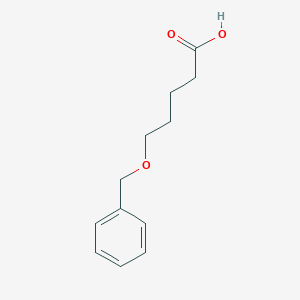

Chemical Structure and Properties 5-(Benzyloxy)pentanoic acid (CAS: N/A; synonyms: 5-Benzyloxyvaleric Acid, 5-Benzoxypentanoic Acid) is a carboxylic acid derivative with the molecular formula C₁₂H₁₆O₃ and a molecular weight of 208.25 g/mol . It features a benzyl ether group (-OCH₂C₆H₅) attached to the fifth carbon of a pentanoic acid backbone. This compound is commonly used in polymer chemistry, particularly for synthesizing copolyesters via lipase-catalyzed ring-opening polymerization of δ-valerolactone derivatives .

Propriétés

IUPAC Name |

5-phenylmethoxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c13-12(14)8-4-5-9-15-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXXWSDBAURXMNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40439597 | |

| Record name | 5-BENZYLOXYPENTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64740-39-2 | |

| Record name | 5-BENZYLOXYPENTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone method for introducing benzyloxy groups. For 5-(benzyloxy)pentanoic acid, this involves reacting 5-hydroxypentanoic acid with benzyl bromide in the presence of a strong base (e.g., sodium hydride). The reaction proceeds via an SN2 mechanism, yielding the protected acid with moderate to high efficiency.

Reaction Conditions

| Parameter | Details |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Base | NaH (1.2 equiv) |

| Temperature | 0–25°C, 4–6 hours |

| Workup | Acidic extraction (HCl), crystallization |

This method achieves ~70% yield but requires anhydrous conditions to prevent hydrolysis of the benzyl ether.

Direct Esterification

An alternative approach condenses pentanoic acid with benzyl alcohol using acid catalysts. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) facilitates protonation of the carbonyl oxygen, accelerating nucleophilic attack by benzyl alcohol.

Optimized Protocol

Limitations include competing oligomerization and challenges in separating excess benzyl alcohol.

Industrial-Scale Production

Continuous Flow Reactor Systems

Modern facilities employ continuous flow reactors to enhance throughput and safety. A representative setup involves:

Green Chemistry Innovations

Recent patents highlight solvent-free mechanochemical grinding. Ball-milling pentanoic acid with benzyl bromide and potassium carbonate (K₂CO₃) achieves 90% yield in 2 hours, minimizing waste.

Advanced Methodologies

Enzymatic Resolution

Racemic this compound can be resolved using lipases (e.g., Candida antarctica Lipase B). In a biphasic system (hexane:buffer, 1:1), the (R)-enantiomer is selectively acetylated, leaving the (S)-enantiomer for isolation.

Performance Metrics

| Enzyme | Enantiomeric Excess (ee) | Yield |

|---|---|---|

| CAL-B | 98% | 45% |

| Pseudomonas fluorescens | 82% | 38% |

AI-Driven Retrosynthesis

Machine learning models (e.g., Template_relevance Reaxys) propose novel routes, such as:

-

Step 1 : Friedel-Crafts acylation of ferrocene with glutaric anhydride.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|

| Williamson Ether | 70 | 95 | 12.50 |

| Continuous Flow | 85 | 99 | 8.20 |

| Mechanochemical | 90 | 97 | 6.80 |

| Enzymatic Resolution | 45 | 99 | 22.00 |

Key Trade-offs : Enzymatic methods offer high enantiopurity but are cost-prohibitive for bulk production. Continuous flow systems balance yield and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: 5-(Benzyloxy)pentanoic acid undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a carboxylic acid derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products:

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of 5-(benzyloxy)pentanol.

Substitution: Formation of various substituted pentanoic acids depending on the nucleophile used.

Applications De Recherche Scientifique

Scientific Research Applications

- Organic Synthesis:

- Biological Research:

- Pharmaceutical Development:

- Polymer Science:

Case Studies

Mécanisme D'action

The mechanism of action of 5-(Benzyloxy)pentanoic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes, such as phospholipase A2. This inhibition prevents the hydrolysis of phospholipids, thereby reducing the production of pro-inflammatory mediators . The compound’s benzyloxy group allows it to interact with hydrophobic pockets in the enzyme, enhancing its binding affinity .

Comparaison Avec Des Composés Similaires

5-(((Benzyloxy)carbonyl)amino)pentanoic Acid

- Molecular Formula: C₁₃H₁₇NO₄

- Molecular Weight : 251.28 g/mol

- Key Features: Contains a benzyloxycarbonyl (Cbz) group protecting an amino moiety.

- Applications: Used as an intermediate in peptide synthesis to introduce protected amino groups.

- Reactivity : The Cbz group is acid-labile, enabling selective deprotection under mild conditions .

- Safety : Classified with hazard statements H302, H315, H319, and H335 (irritant and harmful if swallowed) .

Adipic Acid Monobenzyl Ester (6-(Benzyloxy)-6-oxohexanoic Acid)

- Molecular Formula : C₁₃H₁₆O₄

- Molecular Weight : 236.27 g/mol

- Key Features : A six-carbon dicarboxylic acid with a benzyl ester at the terminal carboxyl group.

- Applications : Used in polymer synthesis and as a plasticizer intermediate.

- Reactivity: The ester group undergoes hydrolysis more readily than the ether group in 5-(Benzyloxy)pentanoic acid .

5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}-5-oxopentanoic Acid

- Molecular Formula: C₂₀H₂₁NO₆

- Molecular Weight : 371.39 g/mol

- Key Features : Contains two benzyloxy groups and an oxo (keto) moiety.

- Applications : Likely used in peptide synthesis or as a chiral building block due to its stereochemical complexity .

- Stability : The keto group may participate in tautomerism or nucleophilic reactions .

Loxiglumide (CR 1505)

- Molecular Formula : C₂₂H₂₉Cl₂N₃O₄

- Molecular Weight : 476.39 g/mol

- Key Features: A pentanoic acid derivative with a dichlorobenzoylamino group and a methoxypropylpentylamino side chain.

- Differentiation: Unlike this compound, Loxiglumide has significant pharmacological activity due to its bulky aromatic substituents .

Structural and Functional Analysis

Functional Group Influence

- Benzyl Ether vs. Ester: this compound (ether linkage) is more hydrolytically stable than adipic acid monobenzyl ester (ester linkage), which is prone to acid/base-mediated cleavage . Ethers are less reactive toward nucleophiles, making this compound suitable for applications requiring prolonged stability.

- Amino Protection: Compounds like 5-(((Benzyloxy)carbonyl)amino)pentanoic acid are tailored for peptide synthesis, whereas this compound lacks amino functionality, limiting its role in bioconjugation .

Toxicological Data

- Limited toxicity data exist for this compound.

- 5-(((Benzyloxy)carbonyl)amino)pentanoic acid carries irritant risks (H315, H319) and requires precautions to avoid inhalation or skin contact .

Stability Considerations

- Incompatibilities: Strong oxidizers may degrade benzyl ethers or esters, releasing hazardous byproducts like CO₂ or NOx .

- Storage : Room temperature in dry conditions is recommended for most benzyloxy derivatives .

Activité Biologique

5-(Benzyloxy)pentanoic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemical research. This article delves into its biological activity, mechanisms of action, and applications, supported by relevant data and findings from various studies.

This compound is characterized by a benzyloxy group attached to a pentanoic acid backbone, with the chemical formula and a molecular weight of approximately 208.25 g/mol. The presence of the benzyloxy group enhances its lipophilicity, which can influence its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It has been shown to inhibit phospholipase A2, an enzyme involved in the hydrolysis of phospholipids, thereby reducing the production of pro-inflammatory mediators.

- Neuroprotective Effects : Due to its structural similarity to natural amino acids, it is hypothesized that this compound may exhibit neuroprotective properties and influence neurotransmitter systems. This could provide therapeutic benefits in treating neurological disorders.

- Metabolic Pathways : Research indicates that this compound may modulate metabolic pathways related to fatty acid metabolism and inflammation, potentially impacting conditions such as diabetes and obesity.

Biological Activity

1. Anti-inflammatory Properties

- The inhibition of phospholipase A2 suggests potential anti-inflammatory effects. This property is crucial for developing treatments for inflammatory diseases.

2. Neuroprotective Effects

- Studies have indicated that compounds similar to this compound may have neuroprotective effects, influencing neurotransmitter systems and possibly aiding in the treatment of conditions like anxiety and depression.

3. Hypoglycemic Activity

Case Study: Hypoglycemic Activity

A study investigating bornyl derivatives of p-(benzyloxy)phenylpropionic acid demonstrated significant hypoglycemic effects in C57BL/6 mice models. The results indicated a pronounced reduction in insulin resistance and a strong incretin-mimetic effect, suggesting potential therapeutic applications for diabetes management .

Table 1: Comparison of Biological Activities

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anti-inflammatory, neuroprotective | Phospholipase A2 inhibition, neurotransmitter modulation |

| Bornyl derivatives of p-(benzyloxy)phenylpropionic acid | Hypoglycemic | Reduction in insulin resistance, incretin-mimetic effect |

| Other related compounds | Varies (anti-cancer, metabolic effects) | Diverse mechanisms depending on structure |

Q & A

Q. Functionalization Examples :

| Reaction | Conditions | Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 5-(3-Nitrobenzyloxy)pentanoic acid |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 5-(Biphenyl-4-ylmethoxy)pentanoic acid |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.